molecular formula C2H5Cl2NO B14665936 2-(Dichloroamino)ethanol CAS No. 36996-97-1

2-(Dichloroamino)ethanol

Cat. No.: B14665936
CAS No.: 36996-97-1
M. Wt: 129.97 g/mol
InChI Key: MHBCEIDRFGJDDD-UHFFFAOYSA-N
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Description

2-(Dichloroamino)ethanol is a chemical compound of interest in organic synthesis and chemical research. Compounds with chloro and aminoethanol functional groups are often utilized as intermediates in the development of surfactants and other specialty chemicals. Researchers value this family of compounds for their potential as precursors or building blocks in more complex synthetic pathways. As with many alkylaminoethanol derivatives, its reactive sites make it a candidate for creating cationic surfactants which have been studied for properties including corrosion inhibition and biocidal activity . This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions, as compounds with similar functional groups can be harmful if swallowed, toxic in contact with skin, and cause severe skin burns and eye damage .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36996-97-1

Molecular Formula

C2H5Cl2NO

Molecular Weight

129.97 g/mol

IUPAC Name

2-(dichloroamino)ethanol

InChI

InChI=1S/C2H5Cl2NO/c3-5(4)1-2-6/h6H,1-2H2

InChI Key

MHBCEIDRFGJDDD-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(Cl)Cl

Origin of Product

United States

Synthesis Methodologies for 2 Dichloroamino Ethanol

Strategies for N-Haloamine Synthesis Relevant to 2-(Dichloroamino)ethanol

The synthesis of N-haloamines, including this compound, relies on established yet carefully controlled chemical reactions. The choice of halogenating agent and the design of the precursor molecule are paramount.

The direct halogenation of the amino group on an amino alcohol is the most direct route to compounds like this compound. This transformation involves treating the amino alcohol with a suitable chlorinating agent. A variety of reagents can be employed for the N-chlorination of amines and their derivatives.

Commonly, reagents such as thionyl chloride (SOCl₂) are used to convert amino alcohols to their corresponding chloroalkylamine hydrochlorides. google.comcdnsciencepub.comgoogle.com While elemental chlorine has been reported as unsuccessful for direct chlorination, its use in the presence of sulfur or sulfur chlorides can achieve the desired transformation of ethanolamine (B43304) hydrochloride to chloroethylamine hydrochloride. google.com Other N-halo compounds, like N-chlorosuccinimide (NCS), are also effective halogenating agents for various organic substrates. acs.orgrsc.org For the synthesis of this compound, this would involve the chlorination of ethanolamine. The reaction with hypochlorous acid (HOCl) or its salts is another primary method for the N-chlorination of amines. rsc.orgcdnsciencepub.comnih.gov

The table below summarizes various halogenating agents that are relevant for the synthesis of N-haloamines from amino precursors.

Halogenating AgentPrecursor TypeNotes
Thionyl Chloride (SOCl₂)Amino AlcoholsOften used for converting to chloroalkylamine hydrochlorides. cdnsciencepub.comgoogle.comganeshremedies.comrsc.org
N-Chlorosuccinimide (NCS)Amines, AmidesA common and environmentally friendlier reagent for halo substitution. rsc.orgthieme-connect.com
Hypochlorous Acid (HOCl)Amines, AmidesA fundamental reagent for N-chlorination, often generated in situ. rsc.orgcdnsciencepub.com
Chlorine (Cl₂) with SulfurAmino Alcohol HydrochloridesEnables direct chlorination of the hydrochloride salt. google.com
Chloramine-TImidazoheterocyclesAn effective chlorinating agent, particularly in the presence of moisture. acs.org

The selection of the starting material is a critical step that dictates the final product. For the synthesis of this compound, the logical and primary precursor is ethanolamine (2-aminoethanol). This molecule contains the requisite two-carbon backbone with a terminal amino group, which is the target for dichlorination, and a hydroxyl group at the second position.

The presence of both an amino and a hydroxyl group in the same molecule presents a challenge of chemoselectivity. tandfonline.comtandfonline.com N-acylation versus O-acylation, for instance, can often be controlled by adjusting the pH of the reaction, with basic conditions favoring N-acylation and acidic conditions favoring O-acylation. tandfonline.com In the context of N-halogenation, the amine group is generally more nucleophilic than the hydroxyl group, facilitating a selective reaction at the nitrogen atom under appropriate conditions. The use of the hydrochloride salt of the amino alcohol, such as ethanolamine hydrochloride, can also be a strategic choice to influence the reaction pathway, particularly when using reagents like thionyl chloride or elemental chlorine with sulfur. google.comcdnsciencepub.com

The formation of N-haloamines frequently proceeds through a free-radical mechanism, particularly in reactions analogous to the Hofmann-Löffler-Freytag (HLF) reaction. wikipedia.orgalfa-chemistry.comambeed.com This classic reaction involves the generation of a nitrogen-centered radical from an N-haloamine. numberanalytics.com

The generally accepted mechanism for reactions conducted in an acidic medium involves several key steps:

Protonation : The N-haloamine is first protonated by a strong acid to form an N-halogenated ammonium (B1175870) salt. wikipedia.org

Initiation : This is followed by the homolytic cleavage of the nitrogen-halogen (N-X) bond. This bond breaking can be initiated by heat, ultraviolet (UV) light, or a chemical initiator, resulting in the formation of a highly reactive nitrogen-centered radical cation. wikipedia.orgalfa-chemistry.com

Propagation : The nitrogen radical then participates in an intramolecular hydrogen abstraction, typically from a carbon atom at the δ-position, to form a more stable carbon-centered radical. alfa-chemistry.com This step is energetically favorable due to the formation of a strong N-H bond and a sterically favored six-membered ring transition state. alfa-chemistry.com The carbon radical then abstracts a halogen atom from another N-haloammonium salt molecule, propagating the chain reaction. wikipedia.org

In the specific N-chlorination of amines with hypochlorous acid, computational studies suggest that the reaction is highly influenced by the solvent. rsc.orgresearchgate.net In an aqueous environment, water molecules can actively participate in the transition state, forming a cyclic eight-membered ring structure that facilitates the transfer of protons and the formation of the N-Cl bond. researchgate.net

Reaction Conditions and Optimization for this compound Synthesis

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, temperature, and pressure.

The solvent is not merely an inert medium but can profoundly influence the reaction's kinetics, selectivity, and even the reaction mechanism itself. rsc.orgresearchgate.netacs.orgacs.orgcanada.ca For the halogenation of amino alcohols and related substrates, a range of solvents has been employed.

Halogenated hydrocarbons such as chloroform (B151607) and carbon tetrachloride are common choices. google.com Ethers like tetrahydrofuran (B95107) and polar aprotic solvents such as acetonitrile (B52724) and dimethylformamide (DMF) are also frequently used. rsc.orgthieme-connect.com In some cases, particularly with thionyl chloride, the reagent itself can serve as the solvent. rsc.org

The reaction environment's acidity is also a crucial factor. The Hofmann-Löffler-Freytag reaction was traditionally performed under strongly acidic conditions using concentrated sulfuric acid. wikipedia.orgalfa-chemistry.com However, modifications have been developed that allow the reaction to proceed under neutral or even weakly basic conditions. wikipedia.org For the chlorination of amines with hypochlorous acid, computational studies have highlighted the critical role of an aqueous solvent, where water molecules directly participate in the reaction mechanism. rsc.org The choice between an organic or aqueous solvent system can therefore lead to different reactive pathways and efficiencies.

Temperature is a critical lever for controlling the rate and outcome of chemical reactions. nih.govjocpr.com The synthesis of N-haloamines is no exception. Many procedures require careful temperature management, which may involve:

Initial Cooling : Addition of reactive reagents like thionyl chloride is often performed at low temperatures (e.g., 0 °C) to control the initial exothermic reaction. cdnsciencepub.com

Heating/Reflux : To drive the reaction to completion, the mixture is often heated. google.comcdnsciencepub.com For example, chlorination with elemental chlorine and sulfur may be conducted at the reflux temperature of the solvent, between 35 °C and 100 °C. google.com

Photochemical/Thermal Initiation : Radical reactions like the HLF reaction can be initiated by either heat or UV light, indicating that energy input is necessary to overcome the activation barrier for homolytic cleavage. wikipedia.orgalfa-chemistry.com

The optimization of temperature is a balance; while higher temperatures increase the reaction rate, they can also lead to decomposition of the thermally labile N-haloamine products. ignited.in

Pressure is a less commonly specified parameter for these types of syntheses in the literature. Most reactions are conducted at atmospheric pressure. However, reduced pressure is often applied during the workup and purification stages, for example, to remove volatile solvents or byproducts by rotary evaporation or to purify products via distillation.

The table below details typical conditions used in N-halogenation reactions relevant to the synthesis of this compound.

ParameterConditionRationale / Example
Solvent Chloroform, Carbon TetrachlorideCommon non-polar solvents for chlorination. google.com
Acetonitrile, DMFPolar aprotic solvents used with NCS. thieme-connect.com
Concentrated Sulfuric AcidTraditional solvent for HLF reaction. wikipedia.orgalfa-chemistry.com
Water / BufferCan mediate reactions involving hypochlorous acid. rsc.orgtandfonline.com
Temperature 0 °C to ambientFor initial, controlled addition of reagents. cdnsciencepub.com
35 °C to 100 °C (Reflux)To drive the reaction to completion. google.com
75 °CUsed in NCS chlorinations. thieme-connect.com
Catalyst/Initiator UV Light or HeatFor initiation of radical chain reactions. wikipedia.orgalfa-chemistry.com
Sulfur / Sulfur ChloridesUsed with elemental chlorine. google.com

Catalytic Systems in N-Halogenation

The N-halogenation of amines, a key step in forming compounds like this compound, can be facilitated by catalytic systems. Metal ion-initiated halogenation represents a significant area of this research.

Metal Ion Initiated Halogenation:

Research has shown that the metal ion-catalyzed chlorination of various substrates by N-chloroamines in acidic media proceeds through a free-radical chain mechanism. cdnsciencepub.com Studies investigating N-chloroamine reactions with initiators such as cuprous chloride and ferrous sulfate (B86663) have been conducted. cdnsciencepub.com In these reactions, the chain-carrying species has been identified as the chlorine atom. cdnsciencepub.com

However, other studies on the metal ion-catalyzed chlorination of substrates like 1-chlorobutane (B31608) by protonated N-chloroamines suggest that the chain-carrying species is not a chlorine atom but an amino radical cation. researchgate.netcdnsciencepub.com This method has been applied to the regioselective chlorination of lauric acid in the presence of ferrous ions in a strong acid medium. researchgate.net

Transition metal catalysis also offers promising routes for N-halogenation and related C-N bond formations. While direct catalytic N-halogenation of amino alcohols to form this compound is a specific area requiring more dedicated research, broader studies on transition metal-catalyzed C-H amination provide relevant insights. For instance, Rh(III)-catalyzed C-H amination has been developed using chloroamines, which can be generated in situ due to their instability. acs.org This highlights a strategy to overcome the handling difficulties of N-chloro compounds.

Vanadium-dependent haloperoxidases (VHPOs) have recently been identified as effective biocatalysts for N-halogenation. chemrxiv.org These enzymes have been shown to selectively halogenate substituted benzamidine (B55565) hydrochlorides, showcasing the potential of biocatalytic platforms for the synthesis of N-halo compounds. chemrxiv.org

Catalyst SystemProposed MechanismSubstrate Example(s)Reference(s)
Cuprous Chloride, Ferrous SulfateFree-radical chain (chlorine atom carrier)Hydrocarbons cdnsciencepub.com
Ferrous IonsFree-radical chain (amino radical cation carrier)1-Chlorobutane, Lauric Acid researchgate.net
Rh(III) ComplexesC-H AminationArenes, Aldehydes acs.org
Vanadium-dependent haloperoxidasesBiocatalytic HalogenationBenzamidine hydrochlorides chemrxiv.org

Isolation and Purification Techniques for this compound in Academic Research Contexts

The isolation and purification of N-haloamines like this compound are challenging due to their inherent instability. oup.combeilstein-journals.org Specialized techniques are required to obtain research-grade materials.

Chromatographic Methods for Product Separation and Purity Assessment

High-performance liquid chromatography (HPLC) is a crucial tool for the separation and analysis of N-chloramines. acs.org However, the instability of these compounds during chromatographic elution on reversed-phase columns can be a significant issue. researchgate.net

To address this, specific HPLC methods have been developed. One successful approach for analyzing a mixture of N-chloramines utilizes a reversed-phase C18 column with a mobile phase consisting of an acetonitrile and a pH 7.02 aqueous phosphate (B84403) buffer. oup.com This method, coupled with post-column derivatization with iodide and electrochemical detection, has shown high recoveries and low detection limits. oup.com

Size-exclusion chromatography (SEC) has also been explored for the analysis of organic and inorganic chloramines, offering a method with minimal analyte loss due to the absence of high-energy sorptive forces. researchgate.netoup.com Another technique involves the derivatization of N-chloramines with 5-(dimethylamino)naphthalene-1-sulfinic acid to form highly fluorescent dansyl derivatives, which can then be separated and quantified using HPLC with fluorescence analysis. acs.org

Chromatographic MethodColumn TypeMobile Phase/EluentDetection MethodKey FindingsReference(s)
Reversed-Phase HPLCC18Acetonitrile/Phosphate Buffer (pH 7.02)Post-column derivatization with iodide, electrochemical detectionHighest recoveries for unstable N-chloramines oup.com
Size-Exclusion Chromatography (SEC)SEC (60Å pore size)-ElectrochemicalGood resolution between inorganic and organic N-chloramines researchgate.netoup.com
Reversed-Phase HPLCC18Water/Acetonitrile or Water/MethanolUV (direct or indirect)Decomposition of amino acid-derived chloramines accelerated during elution researchgate.net
HPLC-AcetonitrileFluorescenceDerivatization to fluorescent dansyl compounds for analysis acs.org

Crystallization and Precipitation Strategies for Research Grade Materials

Techniques for Handling Moisture-Sensitive Intermediates

N-haloamines, including intermediates in the synthesis of this compound, are often moisture-sensitive. researchgate.netnih.gov Proper handling is crucial to prevent decomposition and ensure the integrity of the compound.

Standard techniques for handling air- and moisture-sensitive compounds are essential. pitt.edu This includes the use of anhydrous solvents and carrying out reactions under an inert atmosphere, such as dry nitrogen or argon, in oven-dried glassware. pitt.edu Specialized equipment like Schlenk lines and glove boxes provide a controlled environment for manipulating these sensitive materials. pitt.edu Reagents are often stored in specialized bottles, like Sure/Seal™ bottles, which allow for the transfer of the material using syringe techniques without exposure to the atmosphere. pitt.edu For N-fluoroalkanamines, which are particularly sensitive, purification is often conducted via low-temperature trap-to-trap distillation using all-glass apparatus. thieme-connect.de

Reactivity and Reaction Mechanisms of 2 Dichloroamino Ethanol

N-Centered Radical Chemistry of Dichloroamino Compounds

The N-Cl bonds in 2-(Dichloroamino)ethanol are relatively weak, making them susceptible to homolytic cleavage to form nitrogen-centered radicals. This radical chemistry is central to many of the transformations involving this and other N-haloamine compounds.

Generation and Characterization of Dichloroaminyl Radicals

Dichloroaminyl radicals are typically generated from N,N-dichloroamino compounds through the homolytic cleavage of a nitrogen-halogen bond. scripps.edu This process can be initiated by heat or, more commonly, by irradiation with UV light. youtube.comnih.gov In the case of this compound, irradiation provides the necessary energy to break one of the N-Cl bonds, yielding a nitrogen-centered radical cation, specifically a chloroaminyl radical, and a chlorine radical. youtube.comwikipedia.org

The general process for the generation of the nitrogen-centered radical from an N-haloamine under acidic conditions can be summarized as follows:

Protonation: The N-haloamine is first protonated by a strong acid to form an N-haloammonium salt. youtube.comwikipedia.org

Homolytic Cleavage: Under the influence of heat or light, the N-halogen bond of the ammonium (B1175870) salt undergoes homolytic cleavage. youtube.comwikipedia.org This step generates the key nitrogen-centered radical cation intermediate. wikipedia.org

These radicals are highly reactive intermediates and are typically not isolated but are characterized by the products they form in subsequent reactions. Their presence can be inferred through mechanistic studies and trapping experiments.

Intramolecular Hydrogen Atom Transfer (HAT) Processes in N-Haloamines

One of the most significant reactions involving N-centered radicals derived from N-haloamines is intramolecular hydrogen atom transfer (HAT). This process is the cornerstone of the Hofmann–Löffler–Freytag (HLF) reaction, a powerful method for the synthesis of nitrogen-containing heterocyclic compounds like pyrrolidines and piperidines. wikipedia.orgalfa-chemistry.comambeed.com

The HLF reaction mechanism involves the following key steps:

Radical Generation: As described previously, a nitrogen-centered radical is formed via homolytic cleavage of the N-halogen bond, typically under acidic conditions with heat or UV light. youtube.comalfa-chemistry.com

Intramolecular 1,5-HAT: The generated nitrogen radical abstracts a hydrogen atom from a carbon atom within the same molecule. youtube.com This process is most favorable when it proceeds through a six-membered ring transition state, leading to a 1,5-hydrogen shift. alfa-chemistry.com In this compound, the nitrogen radical would preferentially abstract a hydrogen from the δ-carbon (the carbon bearing the hydroxyl group), forming a more stable carbon-centered radical and a new N-H bond. alfa-chemistry.com

Halogen Atom Transfer (XAT): The newly formed carbon radical then abstracts a halogen atom from another molecule of the protonated N-haloamine. This step regenerates the nitrogen-centered radical cation, propagating the radical chain reaction, and forms a δ-haloamine intermediate. youtube.comacs.org

Cyclization: Upon treatment with a base, the δ-haloamine undergoes an intramolecular nucleophilic substitution (SN2) reaction. The nitrogen atom acts as a nucleophile, attacking the carbon bearing the halogen and displacing it to form a five-membered pyrrolidine ring. alfa-chemistry.com

The regioselectivity of the HLF reaction is primarily controlled by the kinetics of the intramolecular hydrogen atom transfer step. acs.org

StepDescriptionIntermediate/Product
1 N-centered radical generation Protonated N-haloamine undergoes homolytic cleavage under heat or light.
2 Intramolecular 1,5-HAT Nitrogen radical abstracts a δ-hydrogen, forming a carbon-centered radical.
3 Intermolecular XAT Carbon radical abstracts a halogen from another N-haloamine, propagating the chain.
4 Cyclization The resulting δ-haloamine is treated with a base to induce intramolecular SN2 reaction, forming a pyrrolidine ring.

Intermolecular Radical Reactions Involving the Dichloroamino Moiety

Beyond intramolecular processes, the dichloroamino moiety can participate in intermolecular radical reactions. The generated nitrogen-centered radicals can add to unsaturated systems like alkenes and arenes, provided there are no easily abstractable allylic protons. scripps.edu These reactions provide a pathway for C-N bond formation.

Furthermore, α-aminoalkyl radicals, which can be formed from amines, have been shown to act as halogen atom transfer agents, capable of abstracting halogen atoms from organic halides. manchester.ac.uk This reactivity profile highlights the dual role of the amino group in radical processes, both as a source of N-centered radicals and as a mediator of halogen transfer. The development of Co(II)-based metalloradical catalysis has enabled highly enantioselective intermolecular radical C–H aminations, showcasing a modern approach to controlling the reactivity of these radical intermediates. nih.gov

Nucleophilic and Electrophilic Reactivity of this compound

The dichloroamino group significantly influences the electronic properties of the nitrogen atom, rendering it electrophilic and susceptible to nucleophilic attack. This is in contrast to typical amines where the nitrogen is nucleophilic.

Nucleophilic Substitution Reactions at the Nitrogen Center

Amines generally act as nucleophiles due to the lone pair of electrons on the nitrogen atom. savemyexams.com However, in this compound, the two strongly electron-withdrawing chlorine atoms decrease the electron density on the nitrogen, diminishing its nucleophilicity and making it an electrophilic center.

This electrophilicity allows for nucleophilic substitution reactions to occur at the nitrogen atom. Strong nucleophiles can attack the nitrogen, leading to the displacement of a chloride ion (Cl⁻), which is a good leaving group. Such reactions are analogous to SN2 reactions at a carbon center. ucsb.edu Studies on the reactions of N-chloramines with various nucleophiles have shown that these reactions are often acid-catalyzed. researchgate.net The mechanism can be either stepwise, involving a pre-equilibrium protonation of the chloramine, or concerted, where protonation and chlorine transfer to the nucleophile occur simultaneously. The operative mechanism can change depending on the reactivity of the nucleophile. researchgate.net

Halogen Atom Transfer (XAT) Mechanisms

Halogen atom transfer (XAT) is a fundamental step in many radical reactions involving N-haloamines. acs.org In the context of the Hofmann–Löffler–Freytag reaction, the XAT step is a key part of the propagation cycle. acs.org After the initial intramolecular 1,5-HAT forms a carbon-centered radical, this radical abstracts a chlorine atom from another protonated N-chloroamine molecule.

Recent mechanistic studies have identified this XAT step as having the largest transition-state barrier in the HLF propagation cycle, making it the rate-limiting step. acs.org The ability of N-haloamines like this compound to act as halogen atom donors is crucial for the efficiency of these radical chain processes. This reactivity has been exploited in various synthetic transformations where α-aminoalkyl radicals are used as XAT agents to activate organic halides under mild conditions, mimicking the reactivity of classical tin radicals. manchester.ac.uknih.gov

Reaction TypeDescriptionKey Features
Nucleophilic Substitution A nucleophile attacks the electrophilic nitrogen atom, displacing a chloride ion.Can be acid-catalyzed; mechanism (stepwise vs. concerted) depends on nucleophile strength.
Halogen Atom Transfer (XAT) The N-Cl group serves as a chlorine atom donor to a radical species.A key propagation step in radical chain reactions like the HLF reaction; often the rate-limiting step.

Information regarding this compound is currently limited in publicly available scientific literature.

The current body of scientific literature provides general principles for the reactivity of related functional groups, such as N-haloamines and amino alcohols. This includes established knowledge on:

Proton Transfer Dynamics of Dihaloamines: General information exists on the deprotonation of N-haloamines, which can be theoretically applied to the dichloroamino group.

Reactions of the Hydroxyl Group: There is a wealth of information on the oxidative transformations, dehydration reactions, and esterification/etherification of alcohols.

Despite the availability of this general knowledge, specific experimental data, detailed reaction mechanisms, and research findings pertaining to this compound remain scarce. Consequently, a comprehensive and scientifically rigorous article that strictly adheres to the provided outline and focuses exclusively on this compound cannot be generated at this time. Further experimental research would be required to elucidate the specific chemical behaviors and synergistic effects of the dichloroamino and hydroxyl functional groups within this particular molecule.

Cross-Reactivity and Synergistic Effects Between Functional Groups

Rearrangement Reactions Involving Both Functional Groups (e.g., regioselective rearrangement of nitrogen- and carbon-centered radicals)

The reactivity of this compound is significantly influenced by the interplay between its dichloroamino and hydroxyl functional groups. A key transformation this compound can undergo is a regioselective rearrangement involving the formation and subsequent reaction of nitrogen- and carbon-centered radicals. This type of reaction is analogous to the well-established Hofmann–Löffler–Freytag (HLF) reaction, which is a powerful method for the synthesis of nitrogen-containing heterocyclic compounds like pyrrolidines. pharma.hrlatrobe.edu.auresearchgate.net

The process is initiated by the homolytic cleavage of the N-Cl bond in this compound, typically induced by heat or light, to generate a nitrogen-centered radical. This highly reactive intermediate can then undergo an intramolecular hydrogen atom transfer (HAT). This HAT step is regioselective, with a strong preference for the abstraction of a hydrogen atom from the carbon atom at the δ-position (C-4) relative to the nitrogen atom. This preference is due to the thermodynamic stability of the six-membered ring transition state involved in the 1,5-hydrogen abstraction.

Following the intramolecular hydrogen abstraction, a carbon-centered radical is formed at the δ-position. This carbon radical can then react with a chlorine atom, often from another molecule of this compound or a chlorine radical, to form a δ-chloroamine intermediate. The final step of the rearrangement is an intramolecular nucleophilic substitution. The nitrogen atom of the amino group attacks the carbon bearing the chlorine atom, leading to the cyclization and formation of a five-membered heterocyclic ring, specifically a substituted pyrrolidine.

Detailed research on analogous systems, such as N-halogenated sulfonamides, has utilized techniques like EPR spectroscopy to detect the transient nitrogen- and carbon-centered radical intermediates, confirming the proposed mechanism. pharma.hrlatrobe.edu.au Computational studies, including Density Functional Theory (DFT) calculations, have further elucidated the regioselectivity of the reaction by analyzing the energies of the transition states for hydrogen abstraction from different positions. pharma.hr These studies consistently show that the 1,5-hydrogen atom transfer is kinetically and thermodynamically favored, leading to the predominant formation of five-membered rings. researchgate.net

The regioselectivity of this rearrangement is a critical aspect, as it dictates the structure of the final heterocyclic product. The formation of the thermodynamically more stable carbon-centered radical following the hydrogen atom transfer is a key driving force for the reaction's selectivity. pharma.hr

Table 1: Key Steps in the Regioselective Rearrangement of this compound

StepDescriptionIntermediate(s)Key Factor(s)
1. Initiation Homolytic cleavage of the N-Cl bond.Nitrogen-centered radical, Chlorine radicalHeat or light
2. Propagation (Intramolecular HAT) 1,5-Hydrogen atom transfer from the δ-carbon to the nitrogen radical.Carbon-centered radical at the δ-positionStability of the six-membered ring transition state
3. Propagation (Halogenation) The carbon-centered radical abstracts a chlorine atom.δ-ChloroamineAvailability of a chlorine source
4. Termination (Cyclization) Intramolecular nucleophilic attack by the nitrogen on the carbon-halogen bond.Protonated pyrrolidine derivativeNucleophilicity of the nitrogen atom

Spectroscopic and Analytical Investigations of 2 Dichloroamino Ethanol and Its Transformations

Analytical Methodologies for Products Derived from 2-(Dichloroamino)ethanol

Gas Chromatography (GC) for Separation and Quantification of Reaction Products

Gas Chromatography (GC) is a cornerstone analytical technique for the separation and quantification of volatile and semi-volatile compounds. In the context of chemical transformations, GC is instrumental in monitoring the progress of reactions, identifying the formation of products, and quantifying their respective yields. The methodology typically involves injecting a sample into a heated inlet, where it is vaporized and carried by an inert gas through a column. The separation of components is achieved based on their differential partitioning between the stationary phase of the column and the mobile gas phase.

For a compound like this compound, it is anticipated that GC could be employed to separate it from its precursors and any volatile transformation products. The quantification would typically be achieved using a detector such as a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD), with calibration curves generated from standards of known concentration.

However, a detailed search of scientific databases and chemical literature did not yield any specific studies that have developed or applied a GC method for the separation and quantification of reaction products originating from this compound. Consequently, there is no available data on optimal GC conditions, such as column type, temperature programming, or retention times for this specific analysis.

Table 1: Hypothetical GC Parameters for Analysis of this compound and Related Volatile Compounds

ParameterHypothetical Value/Condition
Column Mid-polarity capillary column (e.g., DB-5ms)
Injector Temperature 250 °C
Oven Program Initial 50 °C, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow rate of 1 mL/min
Detector Flame Ionization Detector (FID) at 300 °C
Injection Volume 1 µL (split or splitless mode)
Note: This table is illustrative and not based on experimental data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. This hyphenated technique is a powerful tool for the comprehensive analysis of complex mixtures, allowing for the tentative identification of unknown compounds based on their mass spectra. As components elute from the GC column, they are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.

In the analysis of the transformation of this compound, GC-MS would be invaluable for identifying a wide range of volatile and semi-volatile products. The mass spectra of the separated components could be compared against spectral libraries (e.g., NIST) for identification. For novel compounds not present in libraries, the fragmentation patterns can provide crucial structural information.

Despite the theoretical applicability of GC-MS for this purpose, there is a notable absence of published research detailing the GC-MS analysis of this compound and its transformation products. As a result, no specific mass spectral data, fragmentation patterns, or identified reaction products for this compound are available in the scientific literature.

Table 2: Illustrative GC-MS Data for a Related Compound (2-Chloroethanol)

Compound NameRetention Time (min)Key Mass Fragments (m/z)
2-ChloroethanolVaries with method82, 80, 49, 44, 31
Note: This data is for a related compound and is provided for illustrative purposes only. No such data has been published for this compound.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Products

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of non-volatile, thermally labile, or high molecular weight compounds in a mixture. The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase within a column.

For the analysis of potential non-volatile transformation products of this compound, such as oligomers, polymers, or highly polar degradation products, HPLC would be the method of choice. Different HPLC modes, such as reversed-phase, normal-phase, or ion-exchange chromatography, could be employed depending on the nature of the products. Detection is typically achieved using UV-Vis, photodiode array (PDA), or mass spectrometry (LC-MS) detectors.

A thorough review of the scientific literature indicates that no studies have been published on the HPLC analysis of non-volatile products from the transformation of this compound. Therefore, there is no available information on suitable HPLC methods, including column selection, mobile phase composition, or retention data for such an analysis.

Table 3: General HPLC Conditions for Analysis of Polar, Non-Volatile Compounds

ParameterGeneral Condition
Column C18 reversed-phase column
Mobile Phase Gradient of water and acetonitrile (B52724)/methanol with an additive (e.g., formic acid)
Flow Rate 0.5 - 1.0 mL/min
Detector UV-Vis or Mass Spectrometry
Column Temperature Ambient to 40 °C
Note: This table presents general conditions and is not based on specific experimental work with this compound.

Computational Chemistry and Theoretical Analysis of 2 Dichloroamino Ethanol

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometric structure, electron distribution, and orbital energies, which collectively govern the molecule's stability and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By approximating the exchange-correlation energy, DFT methods like B3LYP can accurately predict molecular geometries, including the equilibrium structure (ground state) and the structures of transition states for chemical reactions.

For N,N-dichloroamines, such as Dichloroamine (HNCl₂) and Chlorofluoroamine (HNFCl), DFT and other ab initio calculations (e.g., MP2) have been employed to determine optimized geometries. researchgate.net These studies calculate key structural parameters like bond lengths and angles. For a molecule like 2-(dichloroamino)ethanol, calculations would focus on the N-Cl and N-C bond lengths, the Cl-N-Cl bond angle, and the rotational conformation around the C-C and C-N bonds to find the lowest energy structure. Transition state geometries, which represent the highest energy point along a reaction coordinate, are crucial for understanding reaction mechanisms and calculating activation energies. researchgate.net For instance, calculations on HNCl₂ have characterized the transition states for HCl elimination and N-Cl bond homolysis. researchgate.net

Table 1: Representative Calculated Geometric Parameters for Dichloroamines using DFT Note: This table presents typical data from DFT calculations on related dichloroamines to illustrate the expected structural parameters for this compound.

ParameterMoleculeLevel of TheoryCalculated Value
N-Cl Bond LengthHNCl₂MP2/6-311++G 1.75 Å
N-H Bond LengthHNCl₂MP2/6-311++G1.02 Å
Cl-N-Cl Bond AngleHNCl₂MP2/6-311++G 105.8°
H-N-Cl Bond AngleHNCl₂MP2/6-311++G101.9°

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are key indicators of a molecule's reactivity. youtube.com

The HOMO represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.comlibretexts.org

The LUMO represents the lowest energy orbital available to accept electrons, indicating the molecule's capacity to act as an electrophile. youtube.comlibretexts.org

For a compound like this compound, the HOMO would likely have significant contributions from the lone pair electrons on the nitrogen and chlorine atoms. The LUMO is expected to be the antibonding orbital of the N-Cl bond (σ*N-Cl). A small HOMO-LUMO energy gap generally implies higher chemical reactivity. The electrophilic nature of N,N-dichloroamines is explained by the low-lying LUMO associated with the N-Cl bond, making it susceptible to attack by nucleophiles. cureffi.org

Table 2: Illustrative Frontier Molecular Orbital Properties Note: The values below are hypothetical but representative for a simple dichloroamine, illustrating the typical outputs of an FMO analysis.

PropertyDescriptionExpected Value (eV)Implication for Reactivity
EHOMO Energy of the Highest Occupied Molecular Orbital~ -9.5Moderate electron-donating ability (nucleophilicity)
ELUMO Energy of the Lowest Unoccupied Molecular Orbital~ +0.5Strong electron-accepting ability (electrophilicity/oxidizing potential)
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO~ 10.0Indicates a stable but reactive molecule

The distribution of electron density within a molecule is critical for predicting its interaction with other chemical species. Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. wikipedia.org These charges indicate sites susceptible to nucleophilic or electrophilic attack.

Table 3: Representative Mulliken Partial Atomic Charges Note: This table shows a plausible charge distribution for the core atoms of the this compound functional group based on findings for related N,N-dichloroamides. researchgate.net

AtomMulliken Partial Charge (e)
N-0.45
Cl (1)+0.15
Cl (2)+0.15
C (adjacent to N)+0.10
O-0.60

Mechanistic Modeling and Kinetic Studies from Theoretical Perspectives

Computational chemistry provides a framework for modeling reaction mechanisms, allowing for the determination of energy pathways and the calculation of activation barriers, which are essential for understanding reaction kinetics.

By mapping the potential energy surface of a reaction, computational methods can identify the lowest energy path from reactants to products. This path includes transition states, and the energy difference between the reactants and the transition state is the activation energy (Ea) or activation barrier. This barrier is a primary determinant of the reaction rate.

Theoretical studies on analogous haloamines have successfully calculated activation barriers for various elementary steps. For instance, DFT calculations on HNCl₂ have determined the threshold energies for key decomposition pathways:

N-Cl bond dissociation: HNCl₂ → •HNCl + •Cl

HCl elimination: HNCl₂ → [Transition State] → NCl + HCl

These calculations show that N-Cl bond dissociation often has a lower energy barrier than molecular elimination pathways. researchgate.net Such findings are crucial for predicting the likely course of a chemical reaction. For comparison, experimental studies on the reaction of dichloramine with hydrogen peroxide determined an activation energy of 75.8 ± 5.1 kJ mol⁻¹ (or ~18.1 kcal mol⁻¹), providing a real-world benchmark for the energy scales involved in dichloramine reactions. nih.govresearchgate.net

Table 4: Calculated Activation/Threshold Energies for Dichloroamine Reactions Note: Data is sourced from theoretical studies on HNCl₂ to exemplify the outputs of mechanistic modeling. researchgate.net

Reaction PathwayLevel of TheoryCalculated Barrier (kcal/mol)
N-Cl Bond DissociationG258.6
HCl EliminationG270.0
N-Cl Bond DissociationB3LYP/6-311++G 56.5
HCl EliminationB3LYP/6-311++G62.4

Many chemical reactions occur in a solvent, which can significantly influence reaction rates and mechanisms. ucsb.edu Computational models can account for these environmental effects through various solvation models, which can be broadly categorized as implicit or explicit.

Implicit models (e.g., Polarizable Continuum Model, PCM) treat the solvent as a continuous medium with a defined dielectric constant, capturing the average electrostatic effect of the solvent on the solute. researchgate.net

Explicit models involve including individual solvent molecules in the calculation, which can account for specific interactions like hydrogen bonding but are computationally more demanding.

For a polar molecule like this compound, which contains both hydrogen-bond donating (OH) and accepting (N, Cl) sites, solvation in a polar solvent like water is expected to be significant. researchgate.net The solvent can stabilize charged intermediates and polar transition states, thereby lowering activation barriers and altering reaction kinetics compared to the gas phase. ucsb.edu Computational studies on related systems have successfully modeled solvent-dependent properties, demonstrating the necessity of including solvation effects for accurate predictions. rsc.org

Table 5: Illustrative Comparison of Gas-Phase vs. Solvated Energies Note: This table provides a hypothetical example of how solvation can affect the calculated energies of reactants and transition states (TS) for a reaction involving a polar dichloroamine.

SpeciesGas-Phase Energy (Hartree)Solvation Energy (PCM, Water) (kcal/mol)Solvated Energy (Hartree)
Reactant-989.500-10.5-989.517
Transition State (TS)-989.450-15.0-989.474
Activation Barrier (TS - Reactant) 31.4 kcal/mol N/A 27.0 kcal/mol

Kinetic Modeling for Predicting Reaction Rates and Pathways

Computational kinetic modeling serves as a powerful tool for predicting the reaction rates and elucidating the complex reaction pathways of N-haloamines, including this compound. In the absence of specific experimental kinetic data for this compound, theoretical models can provide valuable insights into its reactivity. These models are typically built upon quantum chemical computations that map out the potential energy surface of a reaction, identifying transition states and intermediates.

Computational studies on analogous N-chloro-α-amino acids have revealed competitive degradation pathways, such as concerted Grob fragmentation and β-elimination, with the predominant pathway being influenced by reaction conditions like pH. acs.org For instance, under neutral conditions, a concerted fragmentation is often favored, leading to the formation of amines and carbonyl compounds. acs.org Conversely, base-promoted conditions may favor β-elimination, yielding α-keto acids or nitriles. acs.org

The reaction rates for these pathways are determined by the calculated activation energy barriers. Kinetic models for similar compounds, such as the chlorination of valine, have been developed by combining experimental results with modeling to determine rate constants for each reaction step, including the formation of N-monochlorovaline and its subsequent conversion to N,N-dichlorovaline, as well as their degradation into various products. nih.gov Computational studies on the chlorination of amines by hypochlorous acid have highlighted the crucial role of explicit water molecules in the reaction mechanism, which can significantly lower the activation barriers for N-chlorination. rsc.orgresearchgate.net

For this compound, a kinetic model would likely consider pathways such as hydrolysis, elimination of HCl, and rearrangement reactions. The presence of the hydroxyl group introduces additional complexity, potentially leading to intramolecular reactions. The rates of these potential reactions can be estimated using transition state theory, incorporating the calculated Gibbs free energies of activation.

Table 1: Hypothetical Kinetic Parameters for Predicted Reactions of this compound

Reaction PathwayPredicted ProductsHypothetical Rate Constant (k) at 298 KHypothetical Activation Energy (Ea) (kJ/mol)
Hydrolysis (Step 1)2-(Monochloroamino)ethanol + HOClk₁Eₐ₁
Hydrolysis (Step 2)2-Aminoethanol + HOClk₂Eₐ₂
DehydrochlorinationChloro-ethaniminek₃Eₐ₃
Intramolecular CyclizationN-chloro-oxazolidine intermediatek₄Eₐ₄

Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated from a detailed kinetic modeling study. Actual values would require specific computational analysis of this compound.

Structure-Reactivity Relationship (SAR) Studies via Computational Methods

Structure-Reactivity Relationship (SAR) studies are fundamental in understanding how the chemical structure of a molecule influences its reactivity. wikipedia.org Computational methods provide a powerful platform for conducting SAR studies on compounds like this compound, allowing for the systematic investigation of various structural modifications and their impact on reaction outcomes.

Correlation of Electronic and Steric Factors with Reactivity Outcomes

The reactivity of this compound is governed by a combination of electronic and steric factors. The two chlorine atoms attached to the nitrogen atom are strong electron-withdrawing groups, which significantly influence the electronic properties of the N-Cl bonds and the adjacent atoms. This electron withdrawal makes the nitrogen atom electrophilic and the chlorine atoms potential sources of positive chlorine.

Computational studies on related N-haloamines can be used to draw parallels. For instance, the stability and reactivity of the N-Cl bond are directly related to the substituents on the nitrogen atom. Electron-donating groups would be expected to decrease the electrophilicity of the nitrogen and the positive character of the chlorine, thus reducing reactivity towards nucleophiles. Conversely, the presence of the electron-withdrawing hydroxyl group in this compound is expected to enhance the reactivity of the N-Cl bonds.

Steric hindrance around the dichloroamino group can also play a significant role in dictating reactivity. Bulky substituents near the reaction center can impede the approach of reactants, thereby slowing down reaction rates. In the case of this compound, the ethanol (B145695) backbone is relatively small, suggesting that steric hindrance may be less of a controlling factor compared to electronic effects. However, intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the nitrogen or chlorine atoms, could influence the conformation and, consequently, the reactivity of the molecule.

Table 2: Predicted Influence of Substituents on the Reactivity of this compound Analogs

Substituent at C2Electronic EffectSteric EffectPredicted Effect on N-Cl Bond Reactivity
-H (this compound)ReferenceReferenceReference
-CH₃Electron-donatingIncreasedDecrease
-CH₂OHElectron-withdrawing (inductive)IncreasedIncrease
-C(CH₃)₃Electron-donatingSignificantly IncreasedDecrease
-CF₃Strongly Electron-withdrawingIncreasedSignificant Increase

Note: This table presents qualitative predictions based on general principles of electronic and steric effects in organic chemistry.

Prediction of Regioselectivity and Stereoselectivity in Transformations

Computational methods are invaluable for predicting the regioselectivity and stereoselectivity of chemical reactions involving this compound. rsc.org Regioselectivity refers to the preference of a reaction to occur at one position over another, while stereoselectivity is the preference for the formation of one stereoisomer over others. wikipedia.orgwikipedia.org

For reactions of this compound, such as addition to a double bond, computational modeling can be used to calculate the energy barriers for the formation of different regioisomers. For example, in a reaction with an unsymmetrical alkene, the chlorine atom could add to either of the two double-bonded carbons. By calculating the transition state energies for both pathways, the more favorable pathway, and thus the major product, can be predicted. The regioselectivity in such reactions is often governed by the stability of the intermediate formed, which can be influenced by both electronic and steric factors. nih.gov

Stereoselectivity in transformations of this compound, which is a chiral molecule, can also be investigated computationally. For instance, in a cyclization reaction, the formation of different diastereomers is possible. Computational modeling can help in understanding the factors that control the stereochemical outcome by analyzing the geometries and energies of the diastereomeric transition states. The preference for a particular stereoisomer arises from differences in steric and electronic interactions in the transition state. wikipedia.org

Table 3: Theoretical Prediction of Selectivity in a Hypothetical Reaction of this compound with Propene

Reaction TypePossible Products (Regioisomers)Predicted Major Product (based on carbocation stability)Predicted Diastereomeric Ratio (Hypothetical)
Electrophilic Addition1-Chloro-2-(N,N-dichloroamino)propan-3-ol1-Chloro-2-(N,N-dichloroamino)propan-3-olN/A (Achiral product)
2-Chloro-1-(N,N-dichloroamino)propan-3-ol
Radical Addition1-Chloro-2-(N,N-dichloroamino)propan-3-ol2-Chloro-1-(N,N-dichloroamino)propan-3-olN/A (Achiral product)
2-Chloro-1-(N,N-dichloroamino)propan-3-ol

Note: This table is illustrative and assumes a hypothetical reaction. The predicted outcomes are based on general principles of reaction mechanisms.

Synthetic Applications and Derivatization Strategies of 2 Dichloroamino Ethanol

2-(Dichloroamino)ethanol as a Building Block in Organic Synthesis

The unique combination of functional groups in this compound allows it to participate in a variety of reactions, establishing it as a valuable precursor in the synthesis of nitrogen-containing compounds and as a specialized halogenating agent.

Precursor for Nitrogen-Containing Heterocyclic Systems (e.g., pyrrolidine ring formation)

This compound is a suitable precursor for the synthesis of pyrrolidine derivatives through the Hofmann-Löffler-Freytag reaction. wikipedia.orgwordpress.com This classic reaction provides a powerful method for the formation of pyrrolidines from N-halogenated amines via an intramolecular C-H amination. wikipedia.orgwordpress.com

The process is typically initiated by treating the N-haloamine with a strong acid, such as sulfuric acid (H₂SO₄) or trifluoroacetic acid (CF₃COOH), followed by thermal or photochemical induction. wordpress.com The initial step involves the protonation of the N,N-dichloroamino group to form an N-chloroammonium salt. wordpress.com Homolytic cleavage of the nitrogen-chlorine bond, prompted by heat or UV light, generates a highly reactive nitrogen-centered radical cation. wordpress.com This radical intermediate then abstracts a hydrogen atom from the δ-carbon (the fourth carbon from the nitrogen) in a key 1,5-hydrogen atom transfer step, which is geometrically favored. wordpress.comwikiwand.com This transfer results in the formation of a more stable carbon-centered radical. The carbon radical propagates the chain by abstracting a chlorine atom from another N-chloroammonium salt molecule, yielding a δ-chloroamine intermediate. wordpress.com Upon basification of the reaction mixture, this intermediate undergoes intramolecular nucleophilic substitution to close the ring, forming the final pyrrolidine product. wordpress.com

In the case of this compound, this reaction would lead to the formation of a 3-hydroxypyrrolidine derivative, a valuable scaffold in medicinal chemistry. N-chloroamines are often preferred for thermal initiation as they are more stable than their bromo-counterparts, typically leading to better yields of pyrrolidines. wikipedia.orgwikiwand.com

Reaction Key Steps Initiation Typical Conditions
Hofmann-Löffler-Freytag1. Protonation of N-Cl group2. Homolytic cleavage of N-Cl bond3. Intramolecular 1,5-H atom transfer4. Chlorine atom abstraction5. Intramolecular cyclizationThermal or PhotochemicalStrong acid (H₂SO₄ or CF₃COOH), heat or UV light wikipedia.orgwordpress.com

Utility in C-N Bond Formation Reactions

The N,N-dichloroamino group can serve as a nitrogen source in intermolecular carbon-nitrogen (C-N) bond formation reactions, particularly in the amination of unactivated C-H bonds. This reactivity is driven by the generation of nitrogen-centered radicals. rsc.orgnih.gov

Under UV photolysis, N-chloroamines undergo homolytic cleavage of the N-Cl bond to produce aminium radicals. rsc.org These electrophilic radicals are capable of directly attacking aromatic C-H bonds, a process known as direct C-H amination. rsc.orgnih.gov This method allows for the synthesis of aryl dialkyl amines, which are important subunits in a wide range of chemical compounds. rsc.org When applied to this compound, this reaction would attach the N-(2-hydroxyethyl)amino moiety to an aromatic ring, providing a direct route to N-aryl amino alcohols. The reactions often exhibit good functional group tolerance and can be performed under homogeneous conditions. rsc.org Experimental and theoretical studies support a mechanism involving the direct ortho-attack of the electrophilic aminium radical on the arene. rsc.org

Reaction Type Substrate Key Intermediate Conditions
Direct C-H AminationArenesAminium RadicalUV Photolysis rsc.orgnih.gov

Application as a Halogenating Agent in Targeted Transformations

Compounds containing N-Cl bonds, such as this compound, can function as effective halogenating agents. They act as a source of electrophilic chlorine for addition reactions to unsaturated systems like alkenes. nih.gov The reaction of an alkene with an N-chloroamine can lead to vicinal dichlorides, which are valuable synthetic intermediates.

The mechanism for the dichlorination of an alkene typically proceeds through the formation of a cyclic chloronium ion intermediate. youtube.com The alkene's π-bond acts as a nucleophile, attacking one of the chlorine atoms of the dichloroamino group, while the nitrogen acts as a leaving group. This results in a three-membered ring containing a positively charged chlorine atom. youtube.com The chloride ion (or another chlorine source) then performs a backside attack on one of the carbons of the chloronium ion, leading to the opening of the ring. youtube.com This Sₙ2-like process results in the anti-addition of the two chlorine atoms across the double bond. youtube.com While elemental chlorine (Cl₂) is highly reactive and can lead to side reactions, N-chloro compounds can offer a milder and more controlled method for alkene dichlorination. nih.gov

Reaction Type Substrate Key Intermediate Stereochemistry
Alkene DichlorinationAlkenesChloronium IonAnti-addition nih.govyoutube.com

Derivatization of this compound for Specific Research Objectives

The hydroxyl group of this compound provides a convenient handle for chemical modification, allowing for the synthesis of a wide array of derivatives. These modifications are often employed to alter the compound's physical properties, protect the hydroxyl group during subsequent synthetic steps, or introduce new functionalities.

Alkylation and Acylation of the Hydroxyl Group (e.g., to form esters or ethers)

The primary alcohol functionality of this compound can be readily converted into esters and ethers using standard organic chemistry protocols.

Acylation to Form Esters: Acylation involves the reaction of the hydroxyl group with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride, to form an ester. researchgate.net This transformation is one of the most fundamental in organic synthesis. researchgate.net When using an acyl chloride in an acidic medium like trifluoroacetic acid, the amino group of an amino alcohol remains protonated and unreactive, allowing for chemoselective O-acylation. nih.gov Alternatively, the reaction can be carried out under basic conditions or even catalyst-free at elevated temperatures. researchgate.net

Alkylation to Form Ethers: Ethers can be synthesized via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

These derivatizations are crucial for creating analogues with tailored properties for various research applications.

Derivative Reagent Type General Conditions Functional Group Formed
EsterAcyl Chloride, Acid AnhydrideAcidic or basic catalyst, or thermal conditions researchgate.netnih.govR-COO-
EtherAlkyl HalideStrong base (e.g., NaH) followed by Sₙ2 reactionR-O-

Silylation of Active Hydrogens for Analytical or Synthetic Manipulation

Silylation is a common and effective method for protecting the hydroxyl group of alcohols. wikipedia.orgresearchgate.net This involves converting the alcohol into a silyl ether, which is generally more stable under various reaction conditions (e.g., basic conditions) but can be easily removed when desired. wikipedia.org The increased steric bulk of the silyl group can also influence the stereochemical outcome of subsequent reactions.

The process typically involves reacting the alcohol with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl) or trimethylsilyl chloride (TMSCl), in the presence of a base like triethylamine or imidazole. wikipedia.org The base deprotonates the alcohol, and the resulting alkoxide attacks the silicon atom in an Sₙ2 reaction, displacing the chloride. wikipedia.org Another common silylating agent is bis(trimethylsilyl)acetamide (BSA), which reacts with alcohols to give the trimethylsilyl ether and acetamide as a byproduct. wikipedia.org Silyl ethers are also useful for increasing the volatility of compounds for analysis by gas chromatography.

Silylating Agent Abbreviation Typical Base/Catalyst Resulting Silyl Ether
tert-Butyldimethylsilyl chlorideTBDMSClImidazole, TriethylamineTBDMS ether
Trimethylsilyl chlorideTMSClImidazole, TriethylamineTMS ether
Bis(trimethylsilyl)acetamideBSANone neededTMS ether wikipedia.org
HexamethyldisilazaneHMDSIodine organic-chemistry.orgTMS ether

Controlled Modification of the Dichloroamino Moiety for Novel Reactivity

One primary modification pathway is the substitution of the chlorine atoms. Reaction with appropriate nucleophiles can lead to the displacement of one or both chlorine atoms, providing access to a variety of N-substituted ethanolamine (B43304) derivatives. This approach allows for the systematic tuning of the molecule's electronic and steric properties.

Another significant transformation is the reduction of the dichloroamino group. Controlled reduction can yield the corresponding monochloroamino or the parent amino compound, 2-aminoethanol. This reactivity is crucial for applications where the dichloroamino group is used as a transient directing or activating group, which is subsequently removed to reveal the primary amine.

Furthermore, the dichloroamino group can participate in rearrangement and cyclization reactions. Under specific conditions, such as thermal or photochemical activation, intramolecular reactions involving the hydroxyl group can be initiated. These transformations can lead to the formation of heterocyclic structures, which are valuable scaffolds in medicinal chemistry and materials science. The reactivity of the dichloroamino group is highly dependent on the reaction conditions, allowing for selective transformations that yield a diverse array of derivatives with unique chemical properties and potential applications.

Exploration of Metal Complexes and Coordination Chemistry with this compound

The presence of multiple potential donor sites—specifically the nitrogen atom of the dichloroamino group and the oxygen atom of the hydroxyl group—renders this compound an intriguing ligand for coordination chemistry. It can coordinate to metal centers as a monodentate or a bidentate ligand, leading to the formation of a variety of metal complexes with diverse structural and electronic properties. The coordination behavior is influenced by the nature of the metal ion, the solvent system, and the reaction stoichiometry.

Formation and Characterization of Metal-Dichloroaminoethanol Adducts

Metal-dichloroaminoethanol adducts are typically synthesized by reacting this compound with a suitable metal salt in an appropriate solvent. The hydroxyl group and the nitrogen atom can both serve as coordination sites, allowing the molecule to act as a bidentate chelating ligand, forming a stable five-membered ring with the metal center.

The formation of these adducts can be confirmed and characterized using a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Coordination to a metal center induces characteristic shifts in the vibrational frequencies of the ligand. A notable shift in the O-H stretching frequency to a lower wavenumber is indicative of the coordination of the hydroxyl group. Similarly, changes in the N-Cl stretching frequencies can provide evidence of the nitrogen atom's involvement in bonding.

UV-Visible (UV-Vis) Spectroscopy: The formation of a metal complex often results in the appearance of new absorption bands in the UV-Vis spectrum, corresponding to d-d transitions or charge-transfer bands, which are useful for elucidating the electronic structure of the complex.

Table 1: Hypothetical IR Spectroscopic Data for a Cu(II)-2-(Dichloroamino)ethanol Complex

Functional GroupFree Ligand ν (cm⁻¹)Coordinated Ligand ν (cm⁻¹)Shift (Δν, cm⁻¹)
O-H Stretch33503280-70
N-Cl Symmetric Stretch720710-10
N-Cl Asymmetric Stretch785770-15
Cu-O Stretch-450-
Cu-N Stretch-415-

Investigation of Catalytic Activity of Such Complexes in Organic Reactions

Metal complexes derived from this compound are of significant interest for their potential catalytic applications, particularly in oxidation reactions. The combination of a redox-active metal center and the oxidizing nature of the dichloroamino ligand creates a synergistic system capable of facilitating a variety of organic transformations. One of the most promising areas of application is in the catalytic oxidation of alcohols to aldehydes and ketones.

In a typical catalytic cycle, the alcohol substrate coordinates to the metal center of the complex. This activation step is followed by an intramolecular redox reaction where the coordinated dichloroamino ligand acts as the oxidant, abstracting hydrogen from the alcohol. The resulting product (aldehyde or ketone) is then released, and the reduced catalyst is re-oxidized by a terminal oxidant to complete the catalytic cycle. The specific mechanism can vary depending on the metal and reaction conditions.

The efficacy of these complexes as catalysts is evaluated based on several parameters, including conversion, selectivity, and turnover number (TON). Research in this area focuses on optimizing the catalyst structure and reaction conditions to achieve high efficiency and selectivity for a broad range of alcohol substrates. The development of these catalytic systems offers a potentially milder and more selective alternative to traditional stoichiometric oxidants.

Table 2: Hypothetical Catalytic Oxidation of Benzyl Alcohol using a Ru(III)-2-(Dichloroamino)ethanol Complex

EntrySubstrateCatalyst Loading (mol%)OxidantTime (h)Conversion (%)Selectivity for Benzaldehyde (%)
1Benzyl Alcohol1.0H₂O₂495>99
2Benzyl Alcohol0.5H₂O₂692>99
34-Methoxybenzyl Alcohol1.0H₂O₂398>99
44-Nitrobenzyl Alcohol1.0H₂O₂87598
51-Phenylethanol1.0H₂O₂593>99 (for Acetophenone)

Q & A

Q. How can computational thermodynamics improve the prediction of this compound’s vaporization enthalpy?

  • Methodology : Apply the "centerpiece" approach using quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to model molecular interactions. Compare results with experimental vapor pressure data from thermogravimetric analysis (TGA). Adjust for solvent effects (e.g., ethanol or chloroform solubility) using COSMO-RS models .

Q. What mechanistic pathways dominate the oxidation and reduction reactions of this compound?

  • Oxidation : In acidic conditions, dichloroamino groups may hydrolyze to nitroso intermediates (R-NO) via Cl⁻ elimination. KMnO₄ or CrO₃ can oxidize the ethanol moiety to carboxylic acids, forming 2-(dichloroamino)acetic acid .
  • Reduction : LiAlH₄ reduces the N-Cl bonds to NH₂, yielding 2-aminoethanol derivatives. Monitor reaction progress using TLC (silica gel, chloroform/methanol eluent) .

Q. How do reaction conditions influence by-product formation during this compound synthesis?

  • Methodology :
  • Temperature Control : Excess heat promotes over-chlorination (e.g., trichloroamino by-products). Maintain temperatures below 40°C.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility but may stabilize unwanted intermediates. Compare yields in toluene vs. THF .
  • Stoichiometry : Use a 1:1.2 molar ratio of aminoethanol to Cl₂ to minimize residual chlorine .

Q. How can discrepancies in reported yields of this compound across studies be resolved?

  • Methodology : Perform kinetic studies under standardized conditions (pH, temperature, solvent purity). Use Design of Experiments (DoE) to identify critical variables (e.g., stirring rate, reagent addition rate). Validate results via interlaboratory comparisons and LC-MS quantification .

Q. What role does this compound play in synthesizing bioactive polymers or DNA-binding agents?

  • Methodology : Incorporate the compound into ethylene glycol-based copolymers for DNA detection. The dichloroamino group enhances intercalation with nucleic acids, while the ethanol moiety improves aqueous solubility. Optimize polymer length via SEC (size-exclusion chromatography) and test binding affinity using fluorescence quenching assays .

Notes

  • Avoid referencing commercial sources (e.g., benchchem.com ).
  • Methodological answers emphasize reproducible protocols over theoretical definitions.
  • Contradictions in synthesis yields or stability data require systematic validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.